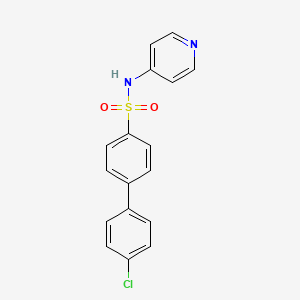
4'-chloro-N-4-pyridinyl-4-biphenylsulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4'-chloro-N-4-pyridinyl-4-biphenylsulfonamide (CPBPS) is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. CPBPS is a sulfonamide derivative that exhibits a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.
Mecanismo De Acción
The mechanism of action of 4'-chloro-N-4-pyridinyl-4-biphenylsulfonamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in bacterial and fungal cell wall synthesis. This compound has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In addition to its antibacterial, antifungal, and anticancer properties, this compound has been shown to possess anti-inflammatory activity. It has also been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of acid-base balance in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4'-chloro-N-4-pyridinyl-4-biphenylsulfonamide has several advantages for lab experiments, including its ease of synthesis and its wide range of biological activities. However, one limitation of this compound is its potential toxicity, which may limit its use in certain experiments. It is important to carefully evaluate the potential risks and benefits of using this compound in lab experiments.
Direcciones Futuras
There are several future directions for research on 4'-chloro-N-4-pyridinyl-4-biphenylsulfonamide. One potential area of research is the development of new synthetic methods for this compound that are more efficient and cost-effective. Another area of research is the investigation of the potential applications of this compound in the treatment of other diseases, such as viral infections and autoimmune diseases. Finally, further studies are needed to fully understand the mechanism of action of this compound and to identify potential targets for drug development.
Métodos De Síntesis
The synthesis of 4'-chloro-N-4-pyridinyl-4-biphenylsulfonamide involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-aminopyridine in the presence of a base such as triethylamine. The resulting product is then reacted with biphenyl-4-amine to yield this compound. The synthesis method of this compound is relatively simple and can be carried out using standard laboratory equipment.
Aplicaciones Científicas De Investigación
4'-chloro-N-4-pyridinyl-4-biphenylsulfonamide has been extensively studied for its potential applications in the treatment of various diseases. It has been shown to exhibit antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). This compound has also been shown to possess antifungal activity against Candida albicans, a common cause of fungal infections in humans.
In addition to its antibacterial and antifungal properties, this compound has also been investigated for its anticancer activity. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, including breast cancer, lung cancer, and prostate cancer cells. This compound has also been shown to inhibit the growth and proliferation of cancer cells by blocking the cell cycle at various stages.
Propiedades
IUPAC Name |
4-(4-chlorophenyl)-N-pyridin-4-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2S/c18-15-5-1-13(2-6-15)14-3-7-17(8-4-14)23(21,22)20-16-9-11-19-12-10-16/h1-12H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INQHPCYNYWMARL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)Cl)S(=O)(=O)NC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

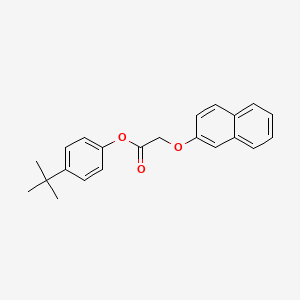
![N-(4-methoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5802778.png)
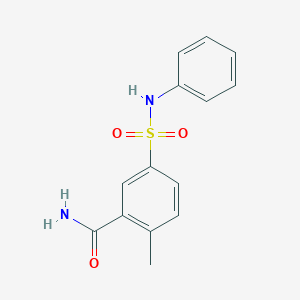
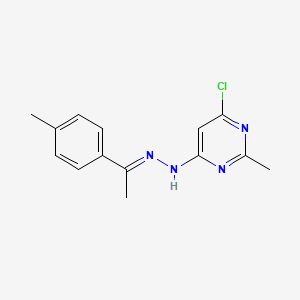
![3-{[(2,4-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B5802795.png)
![methyl 4-[(4-isopropylbenzoyl)amino]benzoate](/img/structure/B5802824.png)
![methyl 3-[(3-bromobenzoyl)amino]-2-methylbenzoate](/img/structure/B5802825.png)

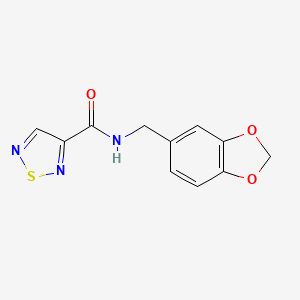
methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoic acid](/img/structure/B5802850.png)
![2,4,6-trimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B5802859.png)
![2-[2-(dicyanomethylene)hydrazino]benzamide](/img/structure/B5802867.png)
![N-{[(4-acetylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5802886.png)
